molecular formula C23H20Cl2N2O2S B11556856 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11556856
M. Wt: 459.4 g/mol
InChI Key: HQMINBJOULMTQU-LGJNPRDNSA-N
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Description

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of both chlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-[(2-chlorophenyl)methoxy]benzaldehyde with 2-{[(3-chlorophenyl)methyl]sulfanyl}acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20Cl2N2O2S

Molecular Weight

459.4 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C23H20Cl2N2O2S/c24-20-6-3-4-18(12-20)15-30-16-23(28)27-26-13-17-8-10-21(11-9-17)29-14-19-5-1-2-7-22(19)25/h1-13H,14-16H2,(H,27,28)/b26-13+

InChI Key

HQMINBJOULMTQU-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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